molecular formula C18H15N3 B2950885 6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 388109-72-6

6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2950885
CAS No.: 388109-72-6
M. Wt: 273.339
InChI Key: BBYMQVVBYNSGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Allyl-7-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions . The reaction can be catalyzed by Brønsted acids such as acetic acid, formic acid, or hydrochloric acid. Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Allyl-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine followed by nucleophilic substitution with amines or thiols.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.

Scientific Research Applications

6-Allyl-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Allyl-7-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

7-methyl-6-prop-2-enylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3/c1-3-11-21-17-12(2)7-6-8-13(17)16-18(21)20-15-10-5-4-9-14(15)19-16/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYMQVVBYNSGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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